molecular formula C16H14O2S2 B3053393 4,4''-Bis-(methylthio)-benzil CAS No. 53458-17-6

4,4''-Bis-(methylthio)-benzil

Cat. No.: B3053393
CAS No.: 53458-17-6
M. Wt: 302.4 g/mol
InChI Key: VXHHQKOYLBPIBR-UHFFFAOYSA-N
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Description

4,4’'-Bis-(methylthio)-benzil is an organic compound characterized by the presence of two methylthio groups attached to a benzil core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’'-Bis-(methylthio)-benzil typically involves the reaction of benzil with methylthiolating agents under controlled conditions. One common method includes the use of methylthiolate salts in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of 4,4’'-Bis-(methylthio)-benzil may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’'-Bis-(methylthio)-benzil undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Various substituted benzil derivatives.

Scientific Research Applications

4,4’'-Bis-(methylthio)-benzil has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,4’'-Bis-(methylthio)-benzil involves its interaction with various molecular targets and pathways. The compound’s methylthio groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form stable complexes with metal ions can modulate enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

    4,4’'-Bis-(methylthio)-biphenyl: Similar structure but with a biphenyl core.

    4,4’'-Bis-(methylthio)-benzhydrylamine: Contains an amine group instead of a ketone.

Uniqueness: 4,4’'-Bis-(methylthio)-benzil is unique due to its benzil core, which imparts distinct chemical reactivity and stability. The presence of two methylthio groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1,2-bis(4-methylsulfanylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHHQKOYLBPIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591389
Record name Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53458-17-6
Record name 1,2-Bis[4-(methylthio)phenyl]-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53458-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(methylsulfanyl)phenyl]ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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